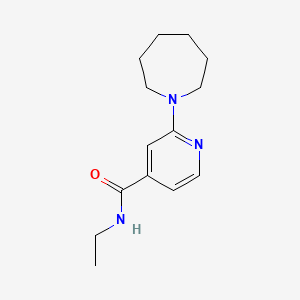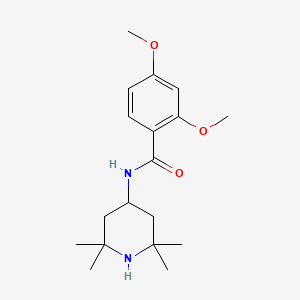
2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide, also known as A-967079, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. The TRPV1 channel is involved in the sensation of pain and heat, making it a potential target for the development of novel analgesics. A-967079 has been the subject of several studies aimed at understanding its mechanism of action and potential applications in scientific research.
Mecanismo De Acción
2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide is a selective antagonist of the TRPV1 ion channel, which is expressed on sensory neurons and is involved in the sensation of pain and heat. 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide binds to the channel and prevents the influx of calcium ions, which are required for the activation of the channel. By blocking the TRPV1 channel, 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide reduces the sensation of pain and heat.
Biochemical and Physiological Effects
2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide has been shown to reduce the sensitivity of sensory neurons to heat and capsaicin, a compound that activates the TRPV1 channel. 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide has also been shown to reduce the development of neuropathic pain in animal models. In addition, 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide has been shown to reduce the development of fever in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide is a useful tool for investigating the role of TRPV1 in pain sensation and other physiological processes. Its selectivity for TRPV1 makes it a valuable tool for studying the channel's function in vivo and in vitro. However, 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide has some limitations, including its relatively low potency and its potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide and the TRPV1 channel. One area of interest is the development of more potent and selective TRPV1 antagonists for use in pain management. Another area of interest is the investigation of the role of TRPV1 in other physiological processes, such as inflammation and cancer. Finally, the development of novel drug delivery systems for TRPV1 antagonists could lead to more effective pain management therapies.
Métodos De Síntesis
The synthesis of 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide involves several steps, starting with the reaction of 2-bromo-N-ethylpyridine-4-carboxamide with sodium azide to form 2-azido-N-ethylpyridine-4-carboxamide. This compound is then reacted with 1-aminocyclohexane to form the final product, 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide. The synthesis of 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide has been described in several publications, including a patent by Pfizer.
Aplicaciones Científicas De Investigación
2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide has been used in several studies to investigate the role of TRPV1 in pain sensation. For example, 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide was used to demonstrate that TRPV1 is involved in the development of neuropathic pain in a rat model of spinal cord injury. 2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide has also been used to investigate the role of TRPV1 in the regulation of body temperature and the development of fever.
Propiedades
IUPAC Name |
2-(azepan-1-yl)-N-ethylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-2-15-14(18)12-7-8-16-13(11-12)17-9-5-3-4-6-10-17/h7-8,11H,2-6,9-10H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACFOJHTHVQELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=NC=C1)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-bromophenyl)oxan-4-yl]acetamide](/img/structure/B7629281.png)
![N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B7629289.png)



![2-(7-Thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)benzoic acid](/img/structure/B7629315.png)

![3-[Methyl(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-yl)amino]propanoic acid](/img/structure/B7629325.png)
![2-[[2-(1-Methylindol-3-yl)acetyl]amino]propanoic acid](/img/structure/B7629328.png)
![[2-(Aminomethyl)piperidin-1-yl]-(3-methylphenyl)methanone;hydrochloride](/img/structure/B7629336.png)
![4-[[(7-Methylimidazo[1,2-a]pyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7629341.png)
